REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:22]=[CH:21][C:6]([N:7]([CH2:19][CH3:20])[CH2:8][CH2:9][O:10]C(=O)C2C=CC=CC=2)=[CH:5][CH:4]=1)=[O:2].C(=O)([O-])[O-].[K+].[K+].Cl.C(OCC)C>CO.O>[CH2:19]([N:7]([CH2:8][CH2:9][OH:10])[C:6]1[CH:21]=[CH:22][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=1)[CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(N(CCOC(C2=CC=CC=C2)=O)CC)C=C1
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The combined ether layers were washed with saturated sodium bicarbonate (200 mL), water (200 mL), saturated sodium chloride (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
WASH
|
Details
|
eluting with 50% ethyl acetate in hexane which
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C=O)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |